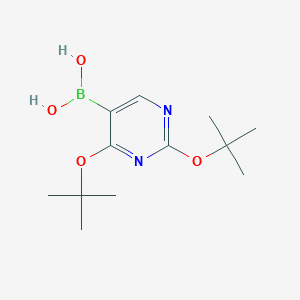

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BN2O4/c1-11(2,3)18-9-8(13(16)17)7-14-10(15-9)19-12(4,5)6/h7,16-17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJAZSRAXNFWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1OC(C)(C)C)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371039 | |

| Record name | (2,4-Di-tert-butoxypyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109299-79-8 | |

| Record name | (2,4-Di-tert-butoxypyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid: A Versatile Reagent for Modern Organic Synthesis

Introduction

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid is a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Its strategic importance lies in the unique combination of a pyrimidine core, prevalent in a vast array of biologically active molecules, and a boronic acid functionality, which serves as a versatile handle for carbon-carbon bond formation.[1] The presence of two sterically demanding tert-butoxy groups significantly influences the molecule's solubility, reactivity, and stability, making it a subject of considerable interest for researchers, scientists, and professionals in drug development.[2] This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions.

Chemical and Physical Properties

This compound is typically available as a hydrate, which enhances its stability and solubility in aqueous environments.[2][3] The tert-butoxy groups, acting as protecting groups, render the pyrimidine ring electron-rich and modulate its reactivity in cross-coupling reactions.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 306935-93-3 (hydrate)[3][4][5]; 109299-79-8 (anhydrous)[6][7] | [3][4][5][6][7] |

| Molecular Formula | C₁₂H₂₁BN₂O₄ (anhydrous); C₁₂H₂₃BN₂O₅ (hydrate) | [1][3][4] |

| Molecular Weight | 268.12 g/mol (anhydrous)[6][7]; 286.13 g/mol (hydrate)[1][3][4] | [1][3][4][6][7] |

| Appearance | Pale yellow to light yellow solid | |

| Melting Point | >300°C | [8] |

| Solubility | Slightly soluble in chloroform and DMSO | |

| pKa | Estimated to be in the range of 8-9, typical for arylboronic acids. The electron-donating nature of the tert-butoxy groups may slightly increase the basicity of the pyrimidine nitrogens. | [2] |

| Storage | Recommended storage at 2-8°C for short-term and -20°C for long-term stability. | [8] |

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 8.60 (s, 1H, pyrimidine C6-H)

-

δ 1.65 (s, 18H, 2 x -OC(CH₃)₃)

¹³C NMR (101 MHz, CDCl₃):

-

δ 168.0 (C4-O)

-

δ 165.0 (C2-O)

-

δ 158.0 (C6)

-

δ 110.0 (C5-B, broad signal due to quadrupolar relaxation of boron)

-

δ 84.0 (2 x -OC (CH₃)₃)

-

δ 28.5 (2 x -OC(CH₃)₃)

Note: The chemical shift of the carbon attached to boron is often difficult to observe due to quadrupolar relaxation.

Synthesis and Reactivity

The synthesis of this compound typically involves the borylation of a pre-functionalized pyrimidine ring. A common strategy is the lithium-halogen exchange of a 5-halopyrimidine derivative followed by quenching with a trialkyl borate.

Synthetic Workflow

Sources

- 1. Buy 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate | 306935-93-3 [smolecule.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chemscene.com [chemscene.com]

- 8. 306935-93-3 CAS MSDS (2,4-DITERT-BUTOXYPYRIMIDIN-5-YLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 2,4-Di(tert-butoxy)pyrimidine-5-boronic Acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,4-di(tert-butoxy)pyrimidine-5-boronic acid, a key building block in contemporary organic synthesis and medicinal chemistry. The document details a robust synthetic pathway, outlines critical characterization parameters, and explores the compound's reactivity and applications, particularly in the realm of drug discovery. The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, and the strategic placement of a boronic acid moiety at the 5-position opens up a vast chemical space for the synthesis of novel compounds through cross-coupling reactions.[1] This guide is intended for researchers, chemists, and professionals in pharmaceutical development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of a Versatile Building Block

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[2] Their structural motif is central to the nucleobases of DNA and RNA, making them a focal point in the design of therapeutic agents that can interact with biological systems.[1] this compound emerges as a particularly valuable reagent due to the convergence of three key structural features:

-

The Pyrimidine Core: A privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1][3]

-

The Boronic Acid Functionality: This group is a cornerstone of modern organic synthesis, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2][4]

-

The Di-tert-butoxy Protecting Groups: These bulky groups serve a dual purpose. They enhance the solubility of the molecule in organic solvents and act as protecting groups for the pyrimidine's hydroxyl functionalities (in its tautomeric uracil form), preventing unwanted side reactions and allowing for selective reactivity at the boronic acid site.[2]

The unique combination of these features makes this compound a versatile building block for constructing complex organic molecules, particularly in the development of novel pharmaceuticals and materials.[2]

Synthesis Pathway: A Lithiation-Borylation Approach

The synthesis of this compound is most effectively achieved through a directed ortho-metalation strategy, specifically a lithiation-borylation sequence, starting from a suitable precursor. This method offers a direct and efficient route to introduce the boronic acid group at the desired C5 position of the pyrimidine ring.

Rationale for the Synthetic Strategy

The chosen pathway leverages the principles of modern organometallic chemistry. The synthesis begins with 2,4-di(tert-butoxy)pyrimidine, which is prepared from the more common 2,4-dihydroxypyrimidine (uracil). The tert-butoxy groups are crucial as they direct the lithiation to the C5 position. The subsequent borylation traps the organolithium intermediate to form the desired boronic acid (after hydrolysis). This multi-step process is a powerful example of how protecting groups can be used to control regioselectivity in the functionalization of heterocyclic systems.[5]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Di(tert-butoxy)pyrimidine

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium tert-butoxide (2.2 equivalents) and anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Add a solution of 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2,4-di(tert-butoxy)pyrimidine as a solid.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2,4-di(tert-butoxy)pyrimidine (1.0 equivalent) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the C5-lithiated species is critical and temperature control is paramount to prevent side reactions.

-

Borylation: To the cold solution, add triisopropyl borate (B(O-iPr)₃, 1.2 equivalents) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Work-up: Cool the mixture to 0 °C and quench by the slow addition of aqueous HCl (1M) until the pH is acidic (~pH 2-3). Stir vigorously for 1 hour to hydrolyze the boronate ester.

-

Extraction and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is typically purified by recrystallization or column chromatography to afford this compound as a solid.[6][7]

Characterization and Data Presentation

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following data are typical for this compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 109299-79-8[8][9] |

| Molecular Formula | C₁₂H₂₁BN₂O₄[8][9][10][11] |

| Molecular Weight | 268.12 g/mol [8][9][10][12] |

| Appearance | White to off-white solid |

| Melting Point | >300°C[13] |

| Solubility | Soluble in DMSO, slightly soluble in chloroform[13] |

| Storage | Recommended storage at 2-8°C[13] |

Spectroscopic Data

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is a primary tool for structural confirmation. Expected signals include:

-

A singlet for the C6-H proton of the pyrimidine ring.

-

A broad singlet corresponding to the -B(OH)₂ protons.

-

A large singlet integrating to 18 protons for the two equivalent tert-butoxy groups.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the pyrimidine ring carbons, the quaternary and methyl carbons of the tert-butoxy groups, and a characteristic broad signal for the carbon attached to the boron atom due to quadrupolar relaxation.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak or common adducts (e.g., [M+H]⁺ or [M-H]⁻), confirming the molecular weight of the compound.

Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its application as a substrate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming C-C bonds between sp²-hybridized carbon atoms.[2]

Suzuki-Miyaura Cross-Coupling

In a typical Suzuki-Miyaura reaction, the pyrimidine boronic acid is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. The tert-butoxy groups are generally stable under these conditions, allowing for the selective formation of 5-aryl or 5-heteroaryl pyrimidines. These products are often precursors to more complex molecules.

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Applications in Medicinal Chemistry

This reagent is instrumental in the synthesis of compounds for drug discovery. Pyrimidine-containing molecules are investigated as inhibitors of various enzymes, such as kinases, which are critical targets in oncology.[3][14] The ability to readily synthesize libraries of 5-substituted pyrimidines using this boronic acid allows for the rapid exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of drug candidates.[14]

Safety, Handling, and Storage

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[11]

-

Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, refrigeration at 2-8°C is recommended.[13] Boronic acids can be sensitive to moisture and air, and proper storage is crucial to maintain their integrity.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in organic synthesis and medicinal chemistry. Its robust synthesis via a lithiation-borylation pathway and its versatile reactivity in cross-coupling reactions make it an indispensable tool for the construction of complex molecular architectures. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis, characterization, and application of this important compound, empowering researchers to advance their work in drug discovery and materials science.

References

- Smolecule. (n.d.). Buy 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate | 306935-93-3.

- Organic Letters. (2023, December 13). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes.

- CookeChem. (n.d.). This compound, 95% , 109299-79-8.

- National Institutes of Health. (n.d.).

- ChemScene. (n.d.). (2,4-Di-tert-butoxypyrimidin-5-yl)boronic acid.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 306935-93-3.

- ChemWhat. (n.d.). 5-pyrimidine-boronic acid - 109299-78-7 - Structure, Synthesis, Properties.

- Echemi. (n.d.). (2,4-di-tert-butoxypyrimidin-5-yl)boronic acid.

- PubMed. (2021, May 15). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors.

- Reddit. (2025, October 24). Pyrimidin-2-ylboronic acid synthesis.

- Molbase. (n.d.). [2,4-BIS(TERT-BUTOXY)PYRIMIDIN-5-YL]BORONIC ACID | CAS 109299-79-8.

- University of Bristol Research Portal. (n.d.).

- Sigma-Aldrich. (n.d.). 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate.

- The Royal Society of Chemistry. (n.d.).

- Aggarwal, V. K. (n.d.).

- National Institutes of Health. (n.d.). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F.

- Aggarwal, V. K., et al. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.

- Tetrahedron. (n.d.). 306935-93-3 | 2,4-Ditert-butoxypyrimidin-5-ylboronic acid.

- National Institutes of Health. (n.d.).

- ChemicalBook. (n.d.). 306935-93-3(2,4-DITERT-BUTOXYPYRIMIDIN-5-YLBORONIC ACID) Product Description.

- Smolecule. (n.d.). Buy this compound pinacol ester.

- Google Patents. (n.d.).

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxypyrimidine-5-boronic acid.

- FAQ. (n.d.). What is the application of 2-Amino-pyrimidine-5-boronic acid in coupling reactions?.

- Benchchem. (n.d.). An In-depth Technical Guide to 2,4-Dimethoxypyrimidine-5-boronic acid.

- AOBChem USA. (n.d.). This compound pinacol ester.

- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- MDPI. (n.d.).

- ResearchGate. (n.d.). (PDF)

- PubMed. (n.d.).

- ChemScene. (n.d.). 2-tert-butoxy-pyrimidine-5-boronic acid pinacol ester.

- ChemicalBook. (n.d.). 5-Pyrimidinylboronic acid(109299-78-7) 1H NMR spectrum.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. smolecule.com [smolecule.com]

- 3. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemscene.com [chemscene.com]

- 9. [2,4-BIS(TERT-BUTOXY)PYRIMIDIN-5-YL]BORONIC ACID | CAS 109299-79-8 [matrix-fine-chemicals.com]

- 10. scbt.com [scbt.com]

- 11. echemi.com [echemi.com]

- 12. This compound , 95% , 109299-79-8 - CookeChem [cookechem.com]

- 13. 306935-93-3 CAS MSDS (2,4-DITERT-BUTOXYPYRIMIDIN-5-YLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. guidechem.com [guidechem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Di(tert-butoxy)pyrimidine-5-boronic Acid

Introduction: A Versatile Building Block in Modern Chemistry

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid is a key heterocyclic organic compound that has garnered significant interest within the realms of medicinal chemistry and materials science. Its structural architecture, featuring a pyrimidine core functionalized with two bulky tert-butoxy groups and a reactive boronic acid moiety, renders it a highly versatile building block. The pyrimidine scaffold is a prevalent motif in a vast array of biologically active molecules, including established pharmaceuticals. The strategic placement of the boronic acid group at the 5-position facilitates its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1]

This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only a compilation of its known characteristics but also a deeper understanding of the experimental methodologies employed for their determination. By elucidating the causality behind experimental choices and providing detailed protocols, this guide aims to empower scientists to effectively utilize this valuable reagent in their research endeavors.

Core Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in any scientific pursuit. These properties govern its solubility, stability, reactivity, and potential biological interactions. The key physicochemical parameters for this compound are summarized in the table below. It is important to note that while some properties are well-documented, others, such as a precise melting point and quantitative solubility, are not consistently reported in publicly available literature and are often cited with variability.

| Property | Value / Description | Source(s) |

| Chemical Structure | ||

| IUPAC Name | [2,4-Bis(tert-butoxy)pyrimidin-5-yl]boronic acid | [2] |

| CAS Number | 109299-79-8 | [2][3] |

| Molecular Formula | C₁₂H₂₁BN₂O₄ | [3][4] |

| Molecular Weight | 268.12 g/mol | [3][5] |

| Appearance | White to pale yellow solid | [5] |

| Melting Point | >300 °C | [5] |

| Boiling Point | 431.4 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.13 g/cm³ (Predicted) | [6] |

| Solubility | Slightly soluble in chloroform and DMSO.[5] Quantitative data is not readily available. | [5] |

| pKa | Not experimentally determined for this specific compound. Estimated to be in the range of 8-10 for aryl boronic acids. | [7] |

| LogP | 0.511 (Predicted) | [3] |

| Topological Polar Surface Area (TPSA) | 84.7 Ų | [3] |

| Stability | Stable under recommended storage conditions (2-8°C).[5] Boronic acids, in general, can be prone to dehydration to form boroxines. | [5] |

Expert Insights into Key Physicochemical Parameters

Solubility: A Practical Challenge

The qualitative description of "slightly soluble" in common organic solvents like chloroform and DMSO highlights a practical challenge for researchers.[5] The bulky, non-polar tert-butoxy groups contribute to some solubility in organic media, while the polar boronic acid moiety and the nitrogen atoms in the pyrimidine ring can engage in hydrogen bonding, influencing solubility in more polar solvents. For applications in synthesis, particularly Suzuki-Miyaura coupling reactions, achieving sufficient solubility of all reactants is critical for efficient reaction kinetics.

The limited aqueous solubility of many arylboronic acids is a known characteristic.[8] This is often attributed to the formation of trimeric anhydrides, known as boroxines, through intermolecular dehydration. The presence of the bulky tert-butoxy groups in this compound may sterically hinder this process to some extent, but it remains a potential consideration.

Experimental Protocol: Determination of Aqueous Solubility

A robust understanding of a compound's aqueous solubility is crucial for its potential application in biological systems and for developing aqueous-based reaction conditions. The following protocol outlines a standardized shake-flask method for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in water at a controlled temperature.

Materials:

-

This compound

-

Deionized water (or buffer of choice)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials. The excess is crucial to ensure that an equilibrium between the solid and dissolved states is achieved.

-

Add a known volume of deionized water (or buffer) to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a moderate agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved compound has reached its maximum.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Centrifuge the vials at a high speed to pellet the undissolved solid. This step is critical to avoid aspirating any solid particles during sampling.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Use the calibration curve to determine the concentration of the compound in the diluted supernatant samples.

-

Calculate the original solubility in the aqueous medium, taking into account the dilution factor.

-

Self-Validation:

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved.

-

The concentration of the dissolved compound should remain constant over an extended equilibration time (e.g., sampling at 24 and 48 hours) to confirm that equilibrium has been reached.

Acidity (pKa): A Key Determinant of Reactivity and Biological Interaction

The acidity of the boronic acid moiety, quantified by its pKa value, is a critical parameter that dictates its reactivity and potential for biological interactions. Boronic acids are Lewis acids, and their acidity is a measure of their ability to accept a hydroxide ion to form a tetrahedral boronate species.[9] The pKa of aryl boronic acids is typically in the range of 8-10.[7] The electron-donating or -withdrawing nature of the substituents on the aromatic ring significantly influences the pKa. The pyrimidine ring is electron-deficient, which would be expected to increase the acidity (lower the pKa) of the boronic acid compared to phenylboronic acid. However, the two electron-donating tert-butoxy groups would counteract this effect.

An accurate pKa value is essential for:

-

Optimizing Suzuki-Miyaura Coupling Reactions: The formation of the active boronate species, which undergoes transmetalation with the palladium catalyst, is base-mediated. Knowledge of the pKa helps in selecting the appropriate base and reaction conditions.

-

Predicting Biological Interactions: The ability of boronic acids to form reversible covalent bonds with diols is the basis for their application as sensors and enzyme inhibitors. The strength of this interaction is pH-dependent and is related to the pKa of the boronic acid.

Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides a reliable method for determining the pKa of ionizable compounds, including boronic acids, by monitoring the change in absorbance as a function of pH.

Objective: To determine the pKa of this compound by spectrophotometric titration.

Materials:

-

This compound

-

A series of buffers covering a wide pH range (e.g., pH 2 to 12)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

-

Preparation of Buffer Solutions:

-

Prepare a series of buffers with known pH values. The ionic strength of the buffers should be kept constant.

-

-

Spectrophotometric Measurements:

-

For each pH value, add a small, constant volume of the stock solution to a known volume of the buffer in a quartz cuvette. The final concentration of the compound should result in an absorbance reading within the linear range of the spectrophotometer.

-

Record the UV-Vis spectrum of the solution over a relevant wavelength range.

-

Repeat this procedure for all the prepared buffers.

-

-

Data Analysis:

-

Identify the wavelength(s) at which the absorbance changes significantly with pH. This change corresponds to the shift in equilibrium between the protonated (trigonal boronic acid) and deprotonated (tetrahedral boronate) forms.

-

Plot the absorbance at the selected wavelength(s) against the pH.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

-

Causality Behind Experimental Choices:

-

The use of a series of buffers with a wide pH range is essential to capture the entire ionization profile of the compound.

-

Maintaining a constant ionic strength across all buffers minimizes the effect of salt concentration on the pKa.

-

The choice of wavelength for analysis is critical; it should be a wavelength where the difference in absorbance between the protonated and deprotonated species is maximal to ensure the highest sensitivity.

Synthesis and Characterization

The synthesis of this compound typically proceeds from a suitably substituted pyrimidine precursor. A common synthetic strategy involves the borylation of a halogenated pyrimidine derivative.

Representative Synthetic Pathway

A plausible synthetic route, adapted from the synthesis of similar pyrimidine boronic acids, is outlined below. This pathway involves the initial protection of a dihydroxypyrimidine, followed by halogenation and subsequent borylation.

Caption: A representative synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Step 1: Synthesis of 2,4-Di(tert-butoxy)pyrimidine

-

To a solution of 2,4-dihydroxypyrimidine in a suitable solvent (e.g., pyridine or DMF), add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,4-di(tert-butoxy)pyrimidine.

Step 2: Synthesis of 5-Bromo-2,4-di(tert-butoxy)pyrimidine

-

Dissolve 2,4-di(tert-butoxy)pyrimidine in a suitable solvent such as acetonitrile (ACN).

-

Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture until completion, as monitored by TLC.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield 5-bromo-2,4-di(tert-butoxy)pyrimidine.

Step 3: Synthesis of this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-2,4-di(tert-butoxy)pyrimidine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) in hexanes to the stirred solution, maintaining the temperature at -78 °C.

-

After stirring for a period to ensure complete lithium-halogen exchange, add triisopropyl borate (B(OiPr)₃) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, typically by recrystallization or column chromatography, to obtain this compound as a solid.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of this compound are critical for its reliable use in research and development. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule. The spectrum would be expected to show a singlet for the pyrimidine C6-H, and singlets for the two equivalent tert-butoxy groups. The protons of the B(OH)₂ group may appear as a broad singlet.

-

¹³C NMR: Reveals the number of non-equivalent carbon atoms. The spectrum would show distinct signals for the pyrimidine ring carbons and the carbons of the tert-butoxy groups.

-

¹¹B NMR: Is particularly useful for characterizing boron-containing compounds and would show a characteristic signal for the boronic acid group.

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Characteristic absorption bands for O-H stretching of the boronic acid, C-H stretching of the tert-butyl groups, and C=N and C=C stretching of the pyrimidine ring would be expected.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound.

Experimental Protocol: Purity Determination by HPLC

Objective: To determine the purity of a sample of this compound using reverse-phase HPLC.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile and water

-

HPLC-grade formic acid or trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

Reverse-phase C18 column

Procedure:

-

Mobile Phase Preparation:

-

Prepare mobile phase A: Water with 0.1% formic acid (or TFA).

-

Prepare mobile phase B: Acetonitrile with 0.1% formic acid (or TFA).

-

Degas both mobile phases before use.

-

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

-

HPLC Analysis:

-

Set up the HPLC system with the C18 column and equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

-

Inject a known volume of the sample solution (e.g., 10 µL).

-

Run a gradient elution program, for example:

-

0-20 min: Linear gradient from 5% B to 95% B.

-

20-25 min: Hold at 95% B.

-

25-26 min: Return to 5% B.

-

26-30 min: Re-equilibrate at 5% B.

-

-

Monitor the elution profile at a suitable wavelength (e.g., determined from the UV-Vis spectrum of the compound).

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity of the sample as the percentage of the area of the main peak relative to the total area of all peaks.

-

Justification of Method:

-

Reverse-phase HPLC is well-suited for the separation of moderately polar organic compounds like this compound.

-

The use of an acidic modifier (formic acid or TFA) in the mobile phase helps to suppress the ionization of the boronic acid group, leading to sharper peaks and better chromatographic performance.

-

A gradient elution is employed to ensure the efficient elution of both the main compound and any potential impurities with different polarities.

Logical Workflow for Application in Suzuki-Miyaura Coupling

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules. The following diagram illustrates the logical workflow for such an application.

Caption: A logical workflow for the application of this compound in a Suzuki-Miyaura coupling reaction.

Conclusion

This compound stands as a valuable and versatile reagent in the arsenal of synthetic chemists. Its unique combination of a pyrimidine core and a boronic acid functionality opens avenues for the construction of novel and complex molecular architectures with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its key physicochemical properties, offering not just data but also insights into the experimental methodologies for their determination. By understanding the nuances of its solubility, acidity, and reactivity, researchers can more effectively harness the synthetic potential of this important building block. The provided protocols serve as a practical resource for the synthesis, characterization, and application of this compound, fostering a foundation of scientific integrity and reproducibility in the laboratory.

References

-

Mecinović, J., et al. (2022). pKa values for boronic acids 1-7. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Tautomeric equilibria and binding selectivity of pyridineboronic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected boronic acids and their pKa values. Retrieved from [Link]

-

Sotor, P., et al. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 26(11), 3328. [Link]

-

Tetrahedron. (n.d.). 306935-93-3 | 2,4-Ditert-butoxypyrimidin-5-ylboronic acid. Retrieved from [Link]

-

Mol-Instincts. (n.d.). [2,4-BIS(TERT-BUTOXY)PYRIMIDIN-5-YL]BORONIC ACID. Retrieved from [Link]

-

Kütt, A., et al. (2018). Table from pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Sotor, P., & Rzemińska, I. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 876–888. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of boric acid. Retrieved from [Link]

-

PubChem. (n.d.). (2-(Tert-butylthio)pyrimidin-5-yl)boronic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(tert-butoxycarbonylamino)pyrimidine-5-boronic acid, pinacol ester. Retrieved from [Link]

Sources

- 1. Buy 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate | 306935-93-3 [smolecule.com]

- 2. [2,4-BIS(TERT-BUTOXY)PYRIMIDIN-5-YL]BORONIC ACID | CAS 109299-79-8 [matrix-fine-chemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. 306935-93-3 CAS MSDS (2,4-DITERT-BUTOXYPYRIMIDIN-5-YLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid (CAS: 109299-79-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid is a key heterocyclic organic compound that has emerged as a valuable reagent in organic synthesis and medicinal chemistry. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules, making this compound a crucial starting material for drug discovery programs.[1] The presence of the boronic acid functional group facilitates its use in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its practical utility in research and development.

The tert-butoxy groups at the 2 and 4 positions of the pyrimidine ring serve a dual purpose. They act as protecting groups, preventing unwanted reactions at these sites, and also enhance the solubility of the molecule in organic solvents.[4][5] These bulky groups can be removed under acidic conditions when necessary, revealing the corresponding hydroxyl groups for further functionalization.[6][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental for its effective use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 109299-79-8 | [8] |

| Molecular Formula | C₁₂H₂₁BN₂O₄ | [8] |

| Molecular Weight | 268.12 g/mol | [8] |

| Appearance | Pale yellow to light yellow solid | [9] |

| Melting Point | >300°C | [9] |

| Solubility | Slightly soluble in Chloroform and DMSO | [9] |

| Storage | Recommended storage at 2-8°C | [9][10] |

Synthesis and Reactivity

The synthesis of this compound typically involves the borylation of a pre-functionalized 2,4-di(tert-butoxy)pyrimidine.[4] A common route starts from 5-bromo-2,4-di(tert-butoxy)pyrimidine, which can be subjected to a lithium-halogen exchange followed by quenching with a trialkyl borate, such as triisopropyl borate, and subsequent acidic workup.

The primary reactivity of this compound is centered around the boronic acid moiety. It readily participates in Suzuki-Miyaura cross-coupling reactions with a wide range of aryl, heteroaryl, and vinyl halides or triflates.[11][12] This reaction is typically catalyzed by a palladium(0) complex in the presence of a base.[3][11] The tert-butoxy groups are generally stable under these conditions, allowing for the selective formation of the desired C-C bond at the 5-position of the pyrimidine ring.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials.[13] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 2,4-di(tert-butoxy)pyrimidin-5-yl moiety into a target molecule. This is particularly valuable in drug discovery for creating libraries of compounds for screening and lead optimization.[2]

Representative Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a general guideline for a microwave-assisted Suzuki-Miyaura coupling reaction. Optimization may be necessary depending on the specific substrates and desired scale.

Materials:

-

Aryl or heteroaryl halide (1.0 eq)

-

This compound (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)[11]

-

Degassed solvent (e.g., 1,4-dioxane, DMF, or a mixture with water)[11][14]

-

Microwave reactor vial

Procedure:

-

To a microwave reactor vial, add the aryl or heteroaryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to the desired temperature (typically 100-150°C) for a specified time (e.g., 15-30 minutes).[11]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Causality Behind Experimental Choices:

-

Microwave Irradiation: This technique often leads to significantly shorter reaction times and improved yields compared to conventional heating.[11]

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

-

Degassed Solvent: Removing dissolved oxygen from the solvent is crucial for the stability of the palladium catalyst.

-

Base: The base is essential for the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction outcome.

Applications in Drug Discovery and Materials Science

The pyrimidine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, including anticancer and antiviral drugs.[1][15] The ability to readily synthesize novel pyrimidine-containing compounds using this compound makes it a valuable tool in the development of new pharmaceuticals.[15][16] For instance, pyrimidine derivatives are actively investigated as kinase inhibitors for cancer therapy.[16] This boronic acid has been utilized in the synthesis of inhibitors for enzymes like the valine-containing protein (VCP/p97), which is a target in cancer treatment.[17]

Beyond pharmaceuticals, this versatile building block also finds applications in materials science. The unique electronic properties of the pyrimidine ring can be harnessed to create novel functional materials, such as those with specific photophysical or electronic characteristics.[4][18]

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Molecular Structure of this compound

Caption: Molecular structure of the title compound.

Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura coupling.

Conclusion

This compound is a highly versatile and valuable reagent for organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. Its ability to readily participate in Suzuki-Miyaura cross-coupling reactions, combined with the protective and solubility-enhancing nature of the tert-butoxy groups, makes it an indispensable tool for researchers. A thorough understanding of its properties and reactivity, as outlined in this guide, will enable scientists to effectively leverage this compound in their research endeavors.

References

-

Mol-Instincts. (n.d.). [2,4-BIS(TERT-BUTOXY)PYRIMIDIN-5-YL]BORONIC ACID | CAS 109299-79-8. Retrieved from [Link]

-

ChemSrc. (n.d.). 5-pyrimidine-boronic acid - 109299-78-7 - Structure, Synthesis, Properties. Retrieved from [Link]

-

Axel. (n.d.). 85-5031-52 this compound 100mg 420055. Retrieved from [Link]

-

Lead Sciences. (n.d.). (2,4-Di-tert-butoxypyrimidin-5-yl)boronic acid. Retrieved from [Link]

-

YouTube. (2025, January 9). Synthesis of Pyrimidine and Its Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, May 15). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Retrieved from [Link]

-

Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, July 16). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Cys thiol protection with the tert-butyl (tBu) protecting group and.... Retrieved from [Link]

-

ResearchGate. (2025, November 20). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Buy 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate | 306935-93-3 [smolecule.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemscene.com [chemscene.com]

- 9. 306935-93-3 CAS MSDS (2,4-DITERT-BUTOXYPYRIMIDIN-5-YLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. (2,4-Di-tert-butoxypyrimidin-5-yl)boronic acid - Lead Sciences [lead-sciences.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. This compound , 95% , 109299-79-8 - CookeChem [cookechem.com]

- 16. Page loading... [wap.guidechem.com]

- 17. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Structural Elucidation of 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid

Introduction: A Versatile Building Block in Modern Drug Discovery

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid is a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Its strategic importance lies in the convergence of a pyrimidine core, prevalent in numerous biologically active molecules, and a versatile boronic acid functionality.[1] This combination makes it a valuable reagent for introducing the di-tert-butoxypyrimidine motif into target molecules, particularly through robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. The tert-butoxy groups serve a dual purpose: they act as protecting groups for the pyrimidine's hydroxyl functionalities and enhance the molecule's solubility in organic solvents, a crucial aspect for synthetic utility.[2] A thorough and unambiguous confirmation of its molecular structure is paramount for its effective application in the synthesis of novel pharmaceutical candidates, where structural integrity is non-negotiable.

This in-depth guide provides a multi-technique approach to the complete structural elucidation of this compound, grounded in the principles of spectroscopic and spectrometric analysis. We will explore the causality behind experimental choices and detail self-validating protocols to ensure the highest degree of scientific integrity.

Molecular Structure and Key Features

The structure of this compound, with the CAS Number 306935-93-3 and molecular formula C₁₂H₂₁BN₂O₄, presents several key features that are amenable to spectroscopic analysis.[3] The presence of a pyrimidine ring, two bulky tert-butoxy groups, a boronic acid moiety, and a lone aromatic proton provides a rich landscape for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful and definitive technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive picture of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: Mapping the Proton Environment

In a suitable deuterated solvent such as DMSO-d₆ or CDCl₃, the ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals:

-

A singlet in the aromatic region (δ 8.5-9.0 ppm): This signal corresponds to the single proton attached to the C6 position of the pyrimidine ring. Its downfield chemical shift is attributed to the deshielding effects of the electronegative nitrogen atoms and the aromatic ring current.

-

A singlet in the aliphatic region (δ 1.5-1.7 ppm): This intense signal, integrating to 18 protons, arises from the magnetically equivalent methyl protons of the two tert-butoxy groups.

-

A broad singlet (δ 8.0-10.0 ppm, solvent dependent): This signal is characteristic of the two acidic protons of the boronic acid group (-B(OH)₂). The broadness of this peak is due to chemical exchange with residual water in the solvent and quadrupole broadening from the adjacent boron atom. Its integration would correspond to two protons.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.5 - 9.0 | Singlet | 1H | C6-H (pyrimidine ring) |

| 1.5 - 1.7 | Singlet | 18H | 2 x -OC(CH ₃)₃ |

| 8.0 - 10.0 | Broad Singlet | 2H | -B(OH )₂ |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides crucial information about the number and chemical environment of the carbon atoms in the molecule. For this compound, the following signals are anticipated:

-

Aromatic Region (δ 150-175 ppm): Three signals are expected for the pyrimidine ring carbons (C2, C4, and C6). The C2 and C4 carbons, being attached to oxygen, will resonate at the lower end of this range, while the C6 carbon will be further downfield.

-

Boron-attached Carbon (δ 120-130 ppm): The C5 carbon directly bonded to the boron atom is expected in this region. The signal may be broadened due to the quadrupolar relaxation of the boron nucleus.

-

Aliphatic Region (δ 80-85 ppm and δ 28-30 ppm): Two signals are predicted for the tert-butoxy groups. The quaternary carbons (-OC (CH₃)₃) will appear around δ 80-85 ppm, while the methyl carbons (-OC(C H₃)₃) will give a strong signal around δ 28-30 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 170 - 175 | C 4-O |

| 160 - 165 | C 2-O |

| 155 - 160 | C 6-H |

| 120 - 130 | C 5-B |

| 80 - 85 | -OC (CH₃)₃ |

| 28 - 30 | -OC(C H₃)₃ |

¹¹B NMR Spectroscopy: Direct Observation of the Boron Center

¹¹B NMR is a specialized but invaluable technique for compounds containing boron.[4] For aryl boronic acids, the ¹¹B chemical shift is sensitive to the electronic environment and hybridization state of the boron atom.[5][6]

-

Expected Chemical Shift (δ 28-33 ppm): For a trigonal planar (sp² hybridized) aryl boronic acid, a single, relatively broad resonance is expected in this downfield region.[6][7] The broadness of the signal is a characteristic feature of the quadrupolar ¹¹B nucleus. The precise chemical shift can provide insights into the electronic nature of the pyrimidine ring.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field spectrometer.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to observe the quaternary carbons and the boron-bound carbon.

-

¹¹B NMR: Using a broadband probe, acquire the ¹¹B NMR spectrum. A reference standard, such as BF₃·OEt₂, is used to calibrate the chemical shift scale. To avoid a broad background signal from borosilicate glass, a quartz NMR tube is recommended.[5]

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition. For boronic acids, which can be prone to dehydration, the choice of ionization technique is critical.[8] Electrospray ionization (ESI) is a soft ionization method well-suited for this class of compounds.

-

Expected Molecular Ion: The calculated monoisotopic mass of this compound (C₁₂H₂₁BN₂O₄) is approximately 268.16 g/mol . In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 269.17. In negative-ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z ≈ 267.15.

-

Dehydration Products: Boronic acids are known to undergo dehydration, especially at elevated temperatures, which can lead to the formation of cyclic anhydrides known as boroxines (trimers).[8] The presence of ions corresponding to the dehydrated species or the boroxine should be considered during spectral interpretation.

-

Fragmentation: Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways would include the loss of one or both tert-butoxy groups, leading to characteristic neutral losses of 56 Da (isobutylene) or 73 Da (tert-butoxy radical).

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent such as acetonitrile or methanol.

-

Chromatography: Inject the sample into a liquid chromatography system coupled to a mass spectrometer (LC-MS). A reversed-phase C18 column is typically used.

-

Ionization: Employ electrospray ionization (ESI) in both positive and negative ion modes to maximize the chances of observing the molecular ion.

-

Mass Analysis: Acquire full scan mass spectra to identify the molecular ion and any major adducts or fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3400 - 3200 (broad) | O-H stretch | Boronic acid -OH |

| 2980 - 2930 | C-H stretch | tert-butyl groups |

| 1600 - 1450 | C=N, C=C stretch | Pyrimidine ring vibrations |

| ~1370 | B-O stretch | Boronic acid B-O |

| 1250 - 1150 | C-O stretch | tert-butoxy ether linkage |

The broad O-H stretching band is a hallmark of the boronic acid functionality and is often involved in intermolecular hydrogen bonding. The pyrimidine ring will exhibit a series of characteristic absorptions in the fingerprint region.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

X-ray Crystallography: The Definitive 3D Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. While obtaining suitable crystals can be a challenge, the resulting data is considered the gold standard for structural elucidation. The crystal structure would definitively confirm the connectivity of the pyrimidine ring, the tert-butoxy groups, and the boronic acid moiety. It would also reveal details about hydrogen bonding interactions involving the boronic acid groups, which can influence the solid-state packing.

Workflow: From Data to Structure

The following diagram illustrates the integrated workflow for the structural elucidation of this compound, emphasizing the complementary nature of the different analytical techniques.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound requires a synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the foundational framework of the molecule, ¹¹B NMR offers direct insight into the key boronic acid functionality. Mass spectrometry confirms the molecular weight and elemental composition, and FTIR spectroscopy provides a rapid check for the presence of characteristic functional groups. For an unequivocal confirmation of the three-dimensional structure, single-crystal X-ray crystallography is the ultimate tool. By integrating the data from these complementary methods, researchers and drug development professionals can proceed with confidence in the structural integrity of this valuable synthetic building block.

References

-

Waskow, F., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. PubMed. Available at: [Link]

-

Smith, A. B., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. Available at: [Link]

-

San Diego State University. 11B NMR Chemical Shifts. SDSU Chemistry. Available at: [Link]

-

Smith, J. D., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

Jones, K. L., et al. (2017). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Available at: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available at: [Link]

-

Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Available at: [Link]

-

Al-Obaid, A. M., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. PubMed. Available at: [Link]

-

El-Gazzar, M. G., et al. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. PubMed. Available at: [Link]

-

Krishna, N. S., et al. (2024). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Health and Allied Sciences. Available at: [Link]

-

Singh, R., & Kumar, A. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Scientific Research. Available at: [Link]

Sources

- 1. This compound , 95% , 109299-79-8 - CookeChem [cookechem.com]

- 2. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,4-Di(tert-butoxy)pyrimidine-5-boronic Acid: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid is a heterocyclic organoboron compound that has emerged as a valuable reagent in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its structural architecture, featuring a pyrimidine core functionalized with two bulky tert-butoxy groups and a boronic acid moiety, imparts a unique combination of reactivity and solubility that makes it an attractive building block for the synthesis of complex molecules. The pyrimidine scaffold is a prevalent motif in a multitude of biologically active compounds, and the boronic acid handle facilitates versatile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1]

This guide provides a comprehensive technical overview of the solubility and stability of this compound. Understanding these parameters is of paramount importance for its effective storage, handling, and application in synthetic protocols, ensuring reproducibility and maximizing yields of desired products.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₁BN₂O₄ | [2][3] |

| Molecular Weight | 268.12 g/mol | [2][3] |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | >300°C | [4] |

| Storage Temperature | 2-8°C, with long-term storage at -20°C recommended | [4][5] |

Solubility Profile: A Qualitative and Predictive Analysis

Quantitative solubility data for this compound is not extensively documented in peer-reviewed literature. However, based on available supplier information and the known properties of structurally related compounds, a qualitative and predictive understanding of its solubility can be established.

The presence of the two tert-butoxy groups on the pyrimidine ring is thought to enhance its solubility in organic solvents compared to simpler pyrimidine boronic acids.[6] It is often supplied as a hydrate, a form which can also influence its solubility characteristics, particularly in aqueous environments.[6]

Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Chloroform | Slightly Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4] |

General Solubility Trends and Recommendations

Based on the behavior of similar boronic acids used in synthesis, the following trends can be anticipated:

-

Polar Aprotic Solvents: The compound is expected to exhibit its best solubility in polar aprotic solvents such as DMSO, dimethylformamide (DMF), and tetrahydrofuran (THF). This is supported by the qualitative data for DMSO.[4]

-

Ethers: Moderate solubility can be expected in ethereal solvents like 1,4-dioxane and diethyl ether. Dioxane, often in combination with water, is a common solvent for Suzuki-Miyaura reactions involving pyrimidine boronic acids.[7]

-

Alcohols: Protic solvents like methanol and ethanol may also serve as viable solvents, although the potential for esterification with the boronic acid moiety should be considered, especially under acidic conditions or upon prolonged heating.

-

Aqueous Solutions: The solubility in water is likely to be low. However, in the presence of a base, the boronic acid will deprotonate to form a more soluble boronate salt. This property is frequently exploited in Suzuki-Miyaura coupling reactions, which are often performed in biphasic solvent systems like dioxane/water with an inorganic base.[7]

-

Non-Polar Solvents: Solubility in non-polar solvents such as hexanes and toluene is expected to be poor.

Experimental Protocol for Solubility Determination

For applications requiring precise concentration control, it is imperative to experimentally determine the solubility in the solvent system of interest. A recommended workflow is outlined below.

Caption: General workflow for assessing compound stability.

Conclusion: A Powerful Reagent Requiring Careful Handling

This compound is a valuable synthetic intermediate with promising applications in drug discovery and materials science. Its utility is enhanced by the solubility-imparting tert-butoxy groups. However, like all boronic acids, it is susceptible to degradation, which necessitates careful storage and handling to maintain its chemical integrity. While quantitative data on its solubility and stability are sparse, the principles outlined in this guide, derived from the known chemistry of boronic acids and related pyrimidine derivatives, provide a robust framework for its successful application in research and development. For critical applications, the experimental determination of its properties in the specific systems being used is highly recommended.

References

-

PubMed. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. [Link]

-

MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

-

PubMed. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. [Link]

-

Tetrahedron. 306935-93-3 | 2,4-Ditert-butoxypyrimidin-5-ylboronic acid. [Link]

-

ResearchGate. (PDF) Degradation of Pyrimidine Nucleotides. [Link]

-

NIH. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

-

AXEL. 85-5031-52 this compound 100mg 420055. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. 306935-93-3 CAS MSDS (2,4-DITERT-BUTOXYPYRIMIDIN-5-YLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. axel.as-1.co.jp [axel.as-1.co.jp]

- 6. Buy 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate | 306935-93-3 [smolecule.com]

- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

discovery and history of pyrimidine boronic acids

An In-Depth Technical Guide to the Discovery and History of Pyrimidine Boronic Acids

Abstract

Pyrimidine boronic acids represent a cornerstone class of building blocks in modern medicinal chemistry, bridging the biological significance of the pyrimidine scaffold with the synthetic versatility of the boronic acid functional group. This guide provides a comprehensive exploration of their journey from initial discovery to their current indispensable role in drug development. We will trace the evolution of their synthesis from challenging organometallic procedures to robust, palladium-catalyzed methods, addressing the critical issue of isomeric instability. Through detailed protocols and mechanistic insights, this paper offers researchers and drug development professionals a field-proven perspective on the strategic application of these vital reagents, particularly in the construction of complex therapeutic agents via Suzuki-Miyaura cross-coupling.

Part 1: The Genesis of a Privileged Scaffold

The Parallel Histories of Pyrimidines and Boronic Acids

The pyrimidine ring is one of nature's most fundamental heterocyclic scaffolds, forming the structural basis for the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1][2] Its prevalence in biological systems has long established it as a "privileged scaffold" in medicinal chemistry, with countless approved drugs featuring this core motif.[3] Separately, the history of boronic acids began in 1860 with their first synthesis by Edward Frankland.[4][5] For over a century, they remained largely a chemical curiosity. However, the development of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a discovery awarded the Nobel Prize in Chemistry in 2010—transformed boronic acids into one of the most powerful and widely used functional groups for carbon-carbon bond formation in organic synthesis.[6]

The First Confluence: Discovery of Boron-Substituted Pyrimidines

The convergence of these two important chemical classes was not immediate. While the need for functionalized pyrimidines was clear, the methods to directly install a boronic acid group were not trivial. The first documented synthesis of a boron-substituted pyrimidine appeared in a 1964 publication in the Journal of the American Chemical Society by Liao, Podrebarac, and Cheng.[7] This seminal work laid the foundational chemistry, though the full synthetic potential would not be realized for several decades, pending the development of more robust and functional-group-tolerant synthetic methods. The true catalyst for the widespread adoption of pyrimidine boronic acids was the escalating demand for diverse heterocyclic building blocks for Suzuki-Miyaura coupling in drug discovery programs.[6]

Part 2: The Evolution of Synthetic Strategy

The journey to reliable and scalable synthesis of pyrimidine boronic acids is a story of overcoming significant chemical challenges, primarily the electron-deficient nature of the pyrimidine ring and the inherent instability of certain isomers.

Early Approaches: The Era of Organometallic Intermediates

The first practical methods for synthesizing aryl and heteroaryl boronic acids relied on the trapping of highly reactive organometallic intermediates with borate esters.[5][8] This typically involved a halogen-metal exchange, where a brominated or iodinated pyrimidine was treated with a strong organolithium reagent (like n-butyllithium) at cryogenic temperatures (-78 °C or below) to generate a transient pyrimidinyllithium species. This nucleophile would then be quenched with a trialkyl borate (e.g., triisopropyl borate) to form the boronate ester, which could be hydrolyzed to the desired boronic acid.[9][10]

The causality for these stringent conditions lies in the reactivity of the organolithium reagent. The reaction must be kept cold to prevent the highly basic and nucleophilic intermediate from attacking other molecules of the starting material or the solvent. While effective, this method's limitations—namely its requirement for cryogenic temperatures and its intolerance of many common functional groups (like esters or ketones)—made it poorly suited for the synthesis of complex, highly decorated molecules required in drug discovery.

Caption: Early synthesis via halogen-metal exchange.

The Palladium Revolution: Miyaura Borylation Takes Center Stage

The landscape of pyrimidine boronic acid synthesis was revolutionized by the advent of the Miyaura borylation reaction.[11][12] This palladium-catalyzed process couples a halo-pyrimidine directly with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The reaction proceeds under much milder conditions than the organometallic routes, typically requiring a palladium catalyst (e.g., Pd(dppf)Cl₂), a mild base (like potassium acetate), and thermal or microwave heating.[13][14]